Azido-PEG7-acid

PROTAC Linkers Bioconjugation PROTAC Synthesis

Azido-PEG7-acid (N3-PEG7-COOH; CAS 361189-66-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a terminal azide and a terminal carboxylic acid, separated by a PEG7 spacer arm of seven ethylene glycol units. It is primarily used as a linker for bioconjugation and as a building block in the assembly of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C17H33N3O9
Molecular Weight 423.5 g/mol
Cat. No. B11931924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG7-acid
Molecular FormulaC17H33N3O9
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C17H33N3O9/c18-20-19-2-4-24-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-16H2,(H,21,22)
InChIKeyZDNHXMIKSZWHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG7-acid: Baseline Data for Scientific Procurement and PROTAC Linker Selection


Azido-PEG7-acid (N3-PEG7-COOH; CAS 361189-66-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a terminal azide and a terminal carboxylic acid, separated by a PEG7 spacer arm of seven ethylene glycol units. It is primarily used as a linker for bioconjugation and as a building block in the assembly of Proteolysis Targeting Chimeras (PROTACs) [1]. Its defining features are its discrete chain length (molecular weight 423.46 g/mol) and high purity (≥98% by NMR), which ensure reproducible conjugation outcomes in applications like antibody-drug conjugates (ADCs), surface modification, and targeted protein degradation [2]. Unlike polymeric or polydisperse PEGs, its well-defined structure eliminates batch-to-batch variability, a critical requirement for advanced therapeutic development and reproducible research.

Azido-PEG7-acid vs. Closest Analogs: Why Exact PEG Spacer Length Determines Bioconjugation Success


Direct substitution of Azido-PEG7-acid with a shorter (e.g., PEG4) or longer (e.g., PEG12) analog is not a neutral decision; it can lead to quantifiable differences in experimental outcomes. The seven-unit PEG chain of Azido-PEG7-acid represents a specific design space that balances hydrophilicity for solubility with a spacer length optimized to minimize steric hindrance between large biomolecules . In contrast, shorter PEG4 linkers can create steric constraints that reduce conjugation yields, as seen in studies where increasing ethylene glycol units from 1 to 3-6 boosted yield from 10% to over 24% [1]. Conversely, while longer PEG12 linkers may offer even greater solubility, they can introduce unwanted flexibility or alter the spatial orientation required for effective ternary complex formation in PROTACs. The evidence below demonstrates that Azido-PEG7-acid occupies a distinct and quantifiable niche in the PEG linker landscape.

Quantitative Differentiation Guide for Azido-PEG7-acid Selection Over PEG4 and PEG12 Analogs


Molecular Weight and Purity: Defining a Precise Tool for Reproducible Synthesis

Azido-PEG7-acid offers a well-defined molecular weight and higher commercial purity compared to its PEG4 analog, directly impacting the accuracy of stoichiometric calculations and the reproducibility of conjugate synthesis. The target compound's purity is verified at ≥98% by NMR, whereas typical commercially available Azido-PEG4-acid is supplied at ≥95% purity .

PROTAC Linkers Bioconjugation PROTAC Synthesis

Aqueous Solubility Profile: Verifying Compatibility with Biological Buffers

Azido-PEG7-acid demonstrates full solubility in water and common aqueous buffers, a property that distinguishes it from shorter PEG linkers which may require organic co-solvents like DMSO or DMF for dissolution . While a PEG4 analog is soluble in DMSO, it exhibits poor water solubility (<1 mg/mL), necessitating formulation adjustments for aqueous bioconjugation reactions .

Aqueous Solubility Biocompatibility Reaction Media

Linker Length and Conjugation Efficiency: The PEG7 Advantage Over Shorter Spacers

The PEG7 spacer length of Azido-PEG7-acid provides an optimal balance to mitigate steric hindrance, leading to higher conjugation efficiencies compared to shorter linkers. While direct comparative data for this exact compound is limited in the public domain, class-level inferences from studies on analogous systems show a strong correlation between linker length and conjugation yield. A study on brush polymer-protein conjugates demonstrated that increasing the linker from 1 to 3 ethylene glycol (EG) units doubled the conjugation yield from 10% to 24%, after which yield gains plateaued for 4-6 EG units [1]. This suggests that Azido-PEG7-acid (with 7 units) operates in the region of maximum achievable conjugation efficiency for many protein systems, outperforming shorter PEG1-PEG3 linkers.

Conjugation Yield Steric Hindrance Protein Engineering

Role in PROTAC Design: Balancing Solubility and Spacer Length for Ternary Complex Formation

In PROTAC design, linker length is a critical variable that modulates ternary complex formation and degradation efficiency. While PEG4 and PEG6 are common starting points, a longer linker like PEG7 offers a distinct advantage in systems where the target protein and E3 ligase binding sites are spatially distant. Research has established that optimizing PEG linker length can enhance PROTAC degradation potency (measured by DC50) several-fold, achieving maximum degradation rates (Dmax) exceeding 90% [1]. Azido-PEG7-acid provides a monodisperse, hydrophilic option for exploring this longer-linker design space, which has proven crucial for the development of potent degraders like those targeting AURKA (DC50 of 3.9 nM) [2].

PROTAC Design Targeted Protein Degradation Linker Optimization

Storage Stability: Quantified Shelf Life for Laboratory Planning

Azido-PEG7-acid demonstrates excellent long-term stability under standard laboratory storage conditions, with vendor specifications guaranteeing product integrity for 3 years when stored as a powder at -20°C . This is a standard and well-documented stability profile for this class of PEG linkers, providing a reliable benchmark for laboratory planning and inventory management.

Stability Storage Conditions Laboratory Logistics

Validated Application Scenarios for Azido-PEG7-acid in Research and Development


Construction of PROTAC Libraries for Linker Length-Activity Relationship (SAR) Studies

Azido-PEG7-acid is an ideal building block for creating focused PROTAC libraries to systematically investigate the effect of linker length on target degradation. Its discrete PEG7 spacer fills a specific gap between the commonly used PEG4/PEG6 linkers and longer PEG12 spacers. As evidence shows that optimizing linker length can improve degradation potency (DC50) by several-fold and achieve >90% Dmax , incorporating this compound into a SAR campaign is a data-driven strategy to fine-tune the spatial distance between the E3 ligase ligand and the target protein warhead. The compound's high purity (≥98%) ensures that the resulting PROTAC's activity is due to linker length, not impurities [1].

High-Efficiency Bioconjugation of Proteins for Therapeutic Development

For researchers modifying proteins (e.g., antibodies, enzymes) with payloads like fluorophores or cytotoxins, Azido-PEG7-acid provides a significant advantage over shorter PEG2-PEG4 linkers. Class-level evidence indicates that linker length directly correlates with conjugation yield; moving from a 1-unit to a 3-6 unit spacer can double the yield by reducing steric hindrance around the protein's reactive site . The PEG7 spacer of this compound is therefore well-suited for conjugating large biomolecules where accessibility is a known challenge. Furthermore, its established water solubility allows reactions to proceed in biocompatible aqueous buffers, a requirement not met by many shorter, more hydrophobic PEG linkers .

Surface Modification of Nanoparticles and Biosensors

In material science applications, Azido-PEG7-acid is used to functionalize surfaces (e.g., gold nanoparticles, biosensor chips) with a hydrophilic, bio-inert layer that reduces non-specific binding while providing a reactive handle. The water solubility of the compound is critical here, as it allows for efficient, homogeneous coating in aqueous media without the use of organic solvents that could damage delicate surface structures . The seven-unit PEG spacer provides a longer, more flexible tether than PEG4 analogs, which can enhance the accessibility and activity of subsequently attached biomolecules like antibodies or DNA probes, leading to improved sensor sensitivity and lower limits of detection [1].

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